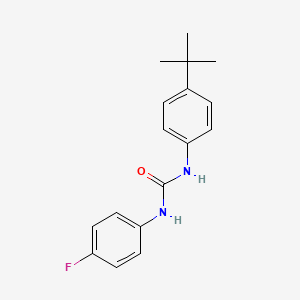

![molecular formula C13H12N2O5S B5550595 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including the formation of sulfonyl bridges, etherification, and amine reactions. For example, sulfonyl-bridged oligo(benzoic acid)s were prepared from corresponding triflate esters by palladium-catalyzed methoxycarbonylation followed by hydrolysis and subsequent oxidation (Morohashi et al., 2014). Another study outlined the optimization of reactions leading to methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, with improved yields through optimized reaction conditions (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds features a range of bonding and geometrical arrangements. For instance, the structure of 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid was analyzed, revealing that the methoxybenzoic acid unit is nearly planar, indicating the structural rigidity and planarity of related molecular frameworks (Lin & Zhang, 2012).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides and related compounds can lead to a variety of products, reflecting the compound's reactivity. For example, the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid utilized a dual role Pd(II) catalyst, demonstrating the complex chemical reactivity of these molecules (Mondal et al., 2003).

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity and Therapeutic Potential

A detailed study into the structure-activity relationships of hypoglycemic benzoic acid derivatives, including the likes of 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid, revealed their significant potential in the treatment of type 2 diabetes. The research identified repaglinide, a derivative with remarkable activity, as a useful therapeutic, having received FDA and EMEA approval. The study also proposed a general pharmacophore model for hypoglycemic agents, indicating the critical role of the acidic group (COOH; SO2NH) and the amidic spacer (CONH; NHCO) alongside the ortho residue as pharmacophoric groups (Grell et al., 1998).

Antimicrobial Applications

Research into thiazolopyrimidine-based sulfonamides derived from 2-methoxy benzoic acid showcased their efficacy against microbial infections. This class of compounds, synthesized to explore new antimicrobial agents, exhibited considerable in vitro activity against specific bacterial and fungal strains, as well as antitubercular activity (Patel, Purohit, & Rajani, 2014).

Synthesis and Characterization of Complexes

The synthesis and structural characterization of metal complexes involving derivatives of 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid or related compounds have been explored. These studies contribute to the understanding of the coordination chemistry of such derivatives and their potential applications in material science and catalysis (Sousa et al., 2001).

Organic Synthesis and Catalytic Applications

Investigations into the gold(I)-catalyzed cyclization of β-propargylamino acrylic esters involving derivatives similar to 2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid have revealed efficient pathways to dihydropyridines, showcasing the versatility of these compounds in facilitating organic transformations and their potential in the synthesis of complex organic molecules (Mikušek et al., 2016).

Environmental and Material Science Research

The electrochemical behavior and polymerization of related compounds, such as 2-methoxyaniline-5-sulfonic acid, have been studied for their applications in producing water-soluble polymers with potential uses in material science and environmental applications (Zhou, Innis, Wallace, Shimizu, & Maeda, 2000).

Eigenschaften

IUPAC Name |

2-methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-12-5-4-10(7-11(12)13(16)17)21(18,19)15-9-3-2-6-14-8-9/h2-8,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHMRNVYYHVUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(pyridin-3-ylsulfamoyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)

![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)